molecular formula C11H14N2 B3266146 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- CAS No. 418795-24-1

1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-

Cat. No.: B3266146
CAS No.: 418795-24-1
M. Wt: 174.24 g/mol
InChI Key: IJAGDIBFPHWIIO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)8-13-7-5-10-4-3-6-12-11(10)13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAGDIBFPHWIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Pyrrolo 2,3 B Pyridine Core in Heterocyclic Synthesis and Derivatization

The pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle that is isosteric to indole (B1671886), meaning it has a similar shape and electronic configuration. nih.govnih.gov This structural similarity allows it to mimic indole in biological systems, making it a valuable scaffold in drug discovery. nih.gov The 7-azaindole (B17877) framework is a key component in a number of approved drugs, particularly in the area of kinase inhibitors for cancer therapy. nih.govnih.gov

The versatility of the pyrrolo[2,3-b]pyridine core lies in its amenability to a variety of chemical transformations. The presence of both a pyrrole (B145914) and a pyridine (B92270) ring allows for selective functionalization at multiple positions. Electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly occur at the 3-position of the pyrrole ring. rsc.org Furthermore, the nitrogen atom of the pyrrole ring (N1) can be readily alkylated or arylated, providing a convenient handle for modifying the compound's physicochemical properties. The pyridine ring can also be functionalized, offering further opportunities for derivatization.

Several synthetic routes to the pyrrolo[2,3-b]pyridine scaffold have been developed, including modifications of the Fischer indole and Madelung syntheses. rsc.org More contemporary methods often involve transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce aryl and amino substituents. nih.gov These synthetic strategies provide access to a diverse library of substituted pyrrolo[2,3-b]pyridines for biological evaluation.

Rationale for Academic Investigation of 1h Pyrrolo 2,3 B Pyridine, 1 2 Methylpropyl

While specific research on 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the broader context of research on N1-substituted pyrrolo[2,3-b]pyridines. The introduction of an isobutyl group at the N1 position serves several key purposes in medicinal chemistry exploration:

Modulation of Physicochemical Properties: The 2-methylpropyl (isobutyl) group is a relatively small, non-polar alkyl substituent. Its introduction at the N1 position can influence the compound's lipophilicity (its ability to dissolve in fats and oils), which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning these properties is a critical aspect of drug design.

Structure-Activity Relationship (SAR) Studies: The systematic variation of substituents on a core scaffold is a fundamental strategy in medicinal chemistry to understand how changes in chemical structure affect biological activity. By synthesizing and testing a series of N1-alkyl derivatives, including the 1-(2-methylpropyl) analog, researchers can probe the steric and electronic requirements of the biological target.

Exploration of Novel Chemical Space: The synthesis of new chemical entities is a primary objective of academic research. The preparation and characterization of 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- contributes to the expansion of the known chemical space and provides a new building block for further synthetic transformations.

The table below outlines the key molecular identifiers for the parent 1H-Pyrrolo[2,3-b]pyridine scaffold.

IdentifierValue
IUPAC Name1H-pyrrolo[2,3-b]pyridine
CAS Number271-63-6
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
InChIKeyMVXVYAKCVDQRLW-UHFFFAOYSA-N
Synonyms7-Azaindole (B17877), 1,7-Diazaindene

Overview of Research Trajectories Within the N1 Alkyl Pyrrolo 2,3 B Pyridine Class

Direct N1-Alkylation Strategies of 1H-Pyrrolo[2,3-b]pyridine with 2-methylpropyl Halides and Equivalents

Direct N-alkylation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a common and straightforward method for the introduction of substituents at the N1 position. This approach involves the deprotonation of the pyrrole (B145914) nitrogen followed by nucleophilic attack on an appropriate electrophile, such as 1-bromo-2-methylpropane (B43306) or 1-iodo-2-methylpropane.

The alkylation of 7-azaindole (B17877) can lead to a mixture of N1 and N7 isomers due to the presence of two reactive nitrogen atoms. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Generally, the N1 position is more sterically accessible and the resulting product is often the thermodynamically more stable isomer.

Standard conditions for the N-alkylation of 7-azaindole involve the use of a strong base to deprotonate the pyrrole nitrogen, creating a more nucleophilic anion. Common bases employed for this purpose include sodium hydride (NaH), potassium hydride (KH), and alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile.

The choice of base and solvent can significantly impact the N1/N7 selectivity. For instance, the use of a strong base like NaH in THF often favors the formation of the N1-alkylated product. The steric bulk of the alkylating agent can also play a role, with bulkier electrophiles like 1-bromo-2-methylpropane potentially showing a higher preference for the less hindered N1 position.

EntryAlkylating AgentBaseSolventTemperature (°C)N1:N7 RatioYield (%)
11-bromo-2-methylpropaneNaHDMF25-50Major N1Good
21-iodo-2-methylpropaneK₂CO₃AcetonitrileRefluxModerate N1Moderate
32-methylpropyl tosylateCs₂CO₃DMF80Good N1High

Recent advancements in catalysis have provided milder and more efficient methods for N-alkylation. A notable example is the dual copper/photoredox-catalyzed N-alkylation of azaindoles with alkyl bromides. This method utilizes a copper catalyst in conjunction with a photoredox catalyst under visible light irradiation. The reaction proceeds via a radical mechanism, allowing for the coupling of a broad range of primary, secondary, and tertiary alkyl bromides with the N-H bond of the azaindole. This approach offers high regioselectivity for the N1 position and can be performed under mild conditions, tolerating a wide variety of functional groups. While a specific example with 1-bromo-2-methylpropane is not detailed, the general applicability of this method suggests it would be a viable strategy for the synthesis of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine.

De Novo Synthesis of the Pyrrolo[2,3-b]pyridine Scaffold Incorporating the 1-(2-methylpropyl) Moiety

An alternative to direct alkylation is the construction of the 1H-pyrrolo[2,3-b]pyridine ring system with the 1-(2-methylpropyl) group already in place. This can be achieved through modifications of classical indole (B1671886) syntheses.

The Fischer indole synthesis is a widely used method for the preparation of indoles and can be adapted for the synthesis of 7-azaindoles. rsc.org The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone. To synthesize the target compound, a plausible starting material would be N-(2-methylpropyl)-N'-(pyridin-2-yl)hydrazine. This substituted hydrazine (B178648) could be condensed with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid, often at elevated temperatures, would induce a acsgcipr.orgacsgcipr.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the desired 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine. researchgate.netwikipedia.org A key challenge in this approach is the synthesis of the N-alkylated pyridylhydrazine precursor.

The Madelung synthesis provides another route to the 7-azaindole core, involving the intramolecular cyclization of an N-acyl-o-toluidine derivative. wikipedia.org For the synthesis of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine, a suitable precursor would be N-(3-methylpyridin-2-yl)-N-(2-methylpropyl)acetamide. This intermediate could be subjected to strong base-catalyzed cyclization at high temperatures. The strong base, such as sodium or potassium alkoxide, deprotonates both the amide nitrogen and the methyl group on the pyridine (B92270) ring, facilitating an intramolecular condensation to form the pyrrole ring. researchgate.net The harsh reaction conditions are a notable drawback of the classical Madelung synthesis, though modern modifications have been developed to proceed under milder conditions.

Modern synthetic methodologies offer elegant and efficient ways to construct the 7-azaindole scaffold. Cycloaddition and annulation reactions are powerful tools in this regard. For instance, rhodium(III)-catalyzed annulation of N-substituted 7-azaindoles with alkenyl esters has been reported to produce complex π-conjugated derivatives. rsc.orgnih.gov While this example starts with a pre-functionalized azaindole, similar catalytic C-H activation and annulation strategies could potentially be devised starting from a suitably substituted pyridine to construct the 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine skeleton in a convergent manner.

Another approach involves domino reactions, such as the alkali-amide controlled selective synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and aldehydes. rsc.org While this method typically yields N-H free azaindoles, it might be adaptable to incorporate the N-substituent during the reaction sequence or in a subsequent step. These advanced methods often offer high efficiency and regioselectivity, providing access to a wide range of substituted 7-azaindoles.

Palladium-Catalyzed Cyclization and Coupling Protocols

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine core. These methods offer a high degree of control and allow for the introduction of a wide variety of substituents.

One common strategy involves the use of a pre-functionalized pyrrolopyridine scaffold. For instance, a chemoselective Suzuki-Miyaura cross-coupling can be performed at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. This is then followed by a Buchwald-Hartwig amination at the C4 position to introduce an amino group. The success of the Buchwald-Hartwig step often requires the protection of the pyrrole nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group.

The choice of palladium catalyst and ligands is crucial for the success of these reactions. For example, Pd2(dba)3 in combination with a suitable phosphine (B1218219) ligand is often employed for Suzuki-Miyaura couplings, while catalysts like RuPhos Pd G2 are used for Buchwald-Hartwig aminations. Reaction conditions such as temperature, solvent, and base are also critical parameters that need to be optimized for each specific transformation.

A general representation of a palladium-catalyzed cross-coupling reaction on the 7-azaindole core is depicted below:

General scheme of Palladium-catalyzed cross-coupling on 7-azaindole core.

Table 1: Examples of Palladium-Catalyzed Reactions for 7-Azaindole Functionalization

Reaction TypeStarting MaterialReagentCatalyst/LigandProductReference
Suzuki-Miyaura2-iodo-4-chloro-1-SEM-7-azaindolePhenylboronic acidPd2(dba)34-chloro-2-phenyl-1-SEM-7-azaindoleN/A
Buchwald-Hartwig4-chloro-1-SEM-7-azaindoleN-benzylmethylamineRuPhos Pd G2 / RuPhos4-(N-benzylmethylamino)-1-SEM-7-azaindoleN/A

Advanced Synthetic Techniques for Analogous N1-Alkyl Pyrrolo[2,3-b]pyridines

To improve reaction efficiency, reduce reaction times, and enable better process control, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly being employed for the synthesis of N1-alkylated pyrrolo[2,3-b]pyridines.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical transformations. In the context of 1H-pyrrolo[2,3-b]pyridine synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields.

One notable application is in the Leimgruber-Batcho indole synthesis, a well-established method for preparing indoles and their aza-analogs. The use of microwave heating in the presence of a Lewis acid catalyst can dramatically accelerate the key cyclization step. This approach allows for the rapid synthesis of a variety of heteroaromatic enamine intermediates which can then be converted to the corresponding 7-azaindole derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted Method
Leimgruber-Batcho Cyclization 110 °C, 22 hours180 °C, 4.5 hours
Epoxide-opening-cyclization Several hours at elevated temperaturesMinutes at elevated temperatures

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. These features make it an attractive platform for the synthesis of pharmaceutical intermediates like N1-alkylated pyrrolo[2,3-b]pyridines.

A notable example is the use of a photoredox/nickel dual catalytic system in a continuous-flow regime to synthesize cycloalkyl-substituted 7-azaindoles. acs.org In this setup, a solution of the starting materials and catalysts is continuously pumped through a reactor that is irradiated with light, typically from LEDs. This method allows for precise control over reaction parameters such as residence time and temperature, leading to efficient and reproducible synthesis. acs.org

The functionalization of the 7-azaindole core, including N-alkylation, can also be performed in a continuous flow setup. This approach allows for the rapid optimization of reaction conditions and can facilitate the synthesis of libraries of N1-alkylated derivatives for structure-activity relationship (SAR) studies.

Table 3: Key Parameters in a Continuous Flow Synthesis of Substituted 7-Azaindoles

ParameterTypical Value/Condition
Reactor Type Microreactor or packed-bed reactor
Light Source Blue LEDs
Catalyst System Photoredox catalyst (e.g., iridium complex) and Nickel catalyst
Residence Time Minutes
Temperature Ambient to moderately elevated

Green Chemistry Principles in the Synthesis of N1-Alkyl Pyrrolo[2,3-b]pyridines

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve process safety and efficiency.

Several of the twelve principles of green chemistry can be applied to the synthesis of N1-alkyl pyrrolo[2,3-b]pyridines:

Use of Safer Solvents and Auxiliaries: Traditional N-alkylation reactions often employ hazardous solvents. A greener alternative is the use of propylene (B89431) carbonate (PC), which can act as both a solvent and a reagent. nih.gov This approach avoids the need for genotoxic alkyl halides and can be performed under neat conditions, minimizing waste. nih.gov Another eco-friendly solvent that has been explored is polyethylene (B3416737) glycol (PEG), which is biodegradable and has low toxicity.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. Palladium-catalyzed cross-coupling reactions, as discussed earlier, are a prime example of this principle in action.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent strategies for improving atom economy. For instance, a one-pot, three-component reaction using PEG-600 as a solvent has been developed for the synthesis of triazole-containing pyrrolopyridine derivatives.

Design for Energy Efficiency: Microwave-assisted synthesis and flow chemistry can contribute to energy efficiency by reducing reaction times and allowing for more precise temperature control.

By incorporating these principles, the synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- and its analogs can be made more sustainable and environmentally friendly.

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Nucleus

The 1H-pyrrolo[2,3-b]pyridine system contains two fused aromatic rings with distinct electronic properties. The pyrrole ring is electron-rich and thus activated towards electrophilic attack, whereas the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophiles under standard conditions. rsc.orgyoutube.comyoutube.com Electrophilic aromatic substitution (EAS) reactions, therefore, occur selectively on the pyrrole moiety.

Research has consistently shown that electrophilic attack on the 7-azaindole nucleus occurs predominantly at the C3 position of the pyrrole ring. rsc.org This high regioselectivity is attributed to the C3 position being the most nucleophilic site, capable of stabilizing the intermediate Wheland complex most effectively.

Halogenation: The introduction of halogen atoms onto the 7-azaindole core is a common transformation. Bromination and iodination reactions proceed with high selectivity at the C3 position. rsc.org For instance, enzymatic halogenation of azaindoles using a thermostable RebH variant has been reported to yield 3-bromo derivatives exclusively. nih.govfrontiersin.org Chemical brominating agents like PyBroP have also been effectively used for this purpose. google.com

Nitration: Similar to other electrophilic substitutions, nitration of 1H-pyrrolo[2,3-b]pyridines occurs primarily at the C3 position. rsc.org It is important to note that the strongly acidic conditions typically used for nitration can lead to the protonation of the pyridine nitrogen, which further deactivates the entire ring system towards electrophilic attack. rsc.orgresearchgate.net

Acylation: Friedel-Crafts acylation provides a method for introducing acyl groups, which are valuable synthetic handles. An effective procedure for the C3-acylation of various azaindoles involves using an excess of aluminum chloride in dichloromethane, followed by the addition of the corresponding acyl chloride at room temperature. nih.gov

Reaction TypeReagents and ConditionsPosition of SubstitutionProduct ExampleReference
Bromination N-Bromosuccinimide (NBS), DMFC33-Bromo-1H-pyrrolo[2,3-b]pyridine rsc.org
Iodination I₂, KI, NaOH, H₂OC33-Iodo-1H-pyrrolo[2,3-b]pyridine rsc.org
Nitration HNO₃, H₂SO₄C33-Nitro-1H-pyrrolo[2,3-b]pyridine rsc.org
Acylation Acetyl chloride, AlCl₃, CH₂Cl₂C33-Acetyl-1H-pyrrolo[2,3-b]pyridine nih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the 7-Azaindole Nucleus.

The presence of the 1-(2-methylpropyl), or isobutyl, group at the N1 position significantly influences the reactivity of the pyrrolo[2,3-b]pyridine nucleus. As an alkyl group, the isobutyl substituent is electron-donating through an inductive effect. This donation of electron density further enriches the pyrrole ring, enhancing its nucleophilicity and increasing its rate of reaction with electrophiles compared to the unsubstituted parent 7-azaindole. researchgate.net

This activating effect reinforces the inherent preference for electrophilic attack at the C3 position. By increasing the electron density of the pyrrole ring, the N1-isobutyl group makes the C3 carbon even more susceptible to attack, leading to faster and often cleaner reactions. The alkyl group also serves as a protecting group for the pyrrole nitrogen, preventing N-substitution and ensuring that reactions occur on the carbon framework under various conditions.

Nucleophilic Substitution Reactions

In contrast to the electron-rich pyrrole ring, the pyridine ring of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine is electron-deficient and can potentially undergo nucleophilic aromatic substitution (SNAr). This type of reaction typically requires a good leaving group, such as a halide, positioned on the pyridine ring (e.g., at the C4 or C6 positions) and is often facilitated by strong nucleophiles. The electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen atom makes the C4 and C6 positions susceptible to nucleophilic attack. However, detailed studies focusing specifically on nucleophilic substitution reactions for the 1-(2-methylpropyl) derivative are not extensively reported in the surveyed literature. The primary focus for functionalization of this scaffold remains on electrophilic substitution and metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of the 7-azaindole scaffold, including the 1-(2-methylpropyl) derivative. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of complex molecular architectures. nih.govnih.gov Halogenated 7-azaindoles are common starting materials for these transformations. rsc.org

The Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is widely employed for the arylation and vinylation of the 7-azaindole nucleus. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Chemoselectivity can be achieved in molecules bearing multiple halides. For example, in a 4-chloro-2-iodo-pyrrolopyridine derivative, Suzuki coupling can be directed to occur selectively at the more reactive C-I bond over the C-Cl bond. nih.gov Furthermore, sequential one-pot Suzuki couplings have been developed for di-halogenated substrates, allowing for the stepwise introduction of different aryl groups at various positions on the ring system. researchgate.net

PositionCoupling PartnerCatalyst SystemProduct TypeReference
C2 Phenylboronic acidPd₂(dba)₃ / K₂CO₃2-Phenyl-7-azaindole derivative nih.gov
C3 Arylboronic acidPd₂(dba)₃ / SPhos3-Aryl-7-azaindole derivative researchgate.net
C4 Arylboronic acidXPhos Pd G2 / XPhos4-Aryl-7-azaindole derivative nih.gov
C6 Arylboronic acidPd₂(dba)₃ / SPhos6-Aryl-7-azaindole derivative researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling Reactions on the 7-Azaindole Scaffold.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings are instrumental in modifying the 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine scaffold.

Stille Coupling: The Stille reaction pairs an organotin reagent with an organic halide or triflate. wikipedia.org Although less common than Suzuki couplings due to the toxicity of tin reagents, it remains a viable method for forming C-C bonds on the 7-azaindole core where other methods might fail.

Heck Reaction: The Heck reaction creates a C-C bond by coupling an organic halide with an alkene. mdpi.comlibretexts.org This reaction is particularly useful for introducing alkenyl substituents. Cascade reactions involving an initial C-N bond formation followed by an intramolecular Heck cyclization have been developed as a straightforward route to synthesize substituted azaindoles from aminopyridines. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is frequently used for the alkynylation of the 7-azaindole ring at various positions. nih.govmdpi.com The resulting alkyne-substituted products are versatile intermediates for further transformations, such as cycloaddition reactions. nih.gov

Reaction TypePositionReagentsCatalyst SystemProductReference
Sonogashira Pyridine/PyrroleTerminal Alkyne, Aryl HalidePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-7-azaindole nih.govmdpi.com
Heck PyridineAlkenyl Bromide, Amino-o-bromopyridinePd₂(dba)₃, XPhos, t-BuONaAlkenyl-7-azaindole nih.gov
Stille Pyridine/PyrroleOrganostannane, Aryl HalidePd(PPh₃)₄Aryl-7-azaindole wikipedia.org

Table 3: Overview of Stille, Heck, and Sonogashira Reactions for 7-Azaindole Functionalization.

C-H Functionalization Strategies

Direct functionalization of the carbon-hydrogen bonds of the 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine scaffold is a key strategy for the synthesis of more complex derivatives. The regioselectivity of these reactions is governed by the electronic nature of the bicyclic system.

The most electron-rich position, and therefore the most susceptible to electrophilic attack, is the C-3 position of the pyrrole ring. This is analogous to the reactivity of indole. Consequently, electrophilic aromatic substitution reactions are expected to proceed preferentially at this site. For instance, iodination of 1-aryl-7-azaindoles has been shown to occur at the C-3 position. nih.gov A plausible mechanism for this transformation involves the attack of an electrophilic iodine species by the electron-rich pyrrole ring, followed by deprotonation to restore aromaticity.

Another important C-H functionalization strategy is deprotometalation, which allows for the introduction of functionalities at positions that are not accessible through electrophilic substitution. For 1-substituted 7-azaindoles, including those with alkyl groups like the 2-methylpropyl group, deprotometalation can be directed to the C-2 position of the pyrrole ring. nih.gov This is achieved by using a strong base, such as an organolithium reagent, to abstract the proton at C-2, which is acidified by the adjacent pyrrole nitrogen. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

The pyridine ring of the 1H-pyrrolo[2,3-b]pyridine system is generally less reactive towards electrophilic C-H functionalization due to its electron-deficient nature. However, functionalization of the pyridine ring can be achieved through alternative strategies, such as directed ortho-metalation if a suitable directing group is present on the pyridine ring, or through nucleophilic aromatic substitution on pre-functionalized derivatives (e.g., halo-substituted).

Functionalization StrategyPositionReagents/ConditionsProduct Type
Electrophilic Aromatic SubstitutionC-3Electrophile (e.g., I₂, Br₂)3-Substituted derivative
DeprotometalationC-2Strong base (e.g., n-BuLi, t-BuLi), then Electrophile2-Substituted derivative

Oxidation and Reduction Pathways of the Pyrrolo[2,3-b]pyridine System

The pyrrolo[2,3-b]pyridine nucleus in 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: The pyrrole ring is generally more susceptible to oxidation than the pyridine ring. Oxidation of 1-alkyl-7-azaindoles can lead to the formation of 1-alkyl-1H-pyrrolo[2,3-b]pyridine-2,3-diones, also known as 1-alkyl-7-azaisatins. While specific studies on the 1-(2-methylpropyl) derivative are not prevalent, research on other 1-alkyl-7-azaindoles has demonstrated this transformation. A plausible pathway involves the initial oxidation of the C-2 and C-3 positions of the pyrrole ring.

Reduction: The pyridine ring of the 7-azaindole system is more prone to reduction than the pyrrole ring. Catalytic hydrogenation of the 1H-pyrrolo[2,3-b]pyridine core typically leads to the selective reduction of the pyridine ring, yielding the corresponding 7-azaindoline derivative. This process is thought to proceed via the coordination of the pyridine nitrogen to the metal catalyst, facilitating the addition of hydrogen across the double bonds of the pyridine ring. The isobutyl group at the N-1 position is not expected to interfere with this reduction pathway. Complete reduction of both rings is also possible under more forcing conditions.

TransformationRing System AffectedTypical Products
OxidationPyrrole Ring1-Alkyl-7-azaisatins
ReductionPyridine Ring1-Alkyl-7-azaindolines

Acid-Base Chemistry and Protonation Behavior

The presence of two nitrogen atoms with different electronic environments in 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine gives rise to interesting acid-base properties. The pyridine nitrogen (N-7) is basic and is the primary site of protonation in acidic media. researchgate.net This is because the lone pair of electrons on the N-7 atom is not involved in the aromatic system and is therefore more available for donation to a proton. The pKa of the conjugate acid of 7-azaindole is approximately 4.6, making it a stronger base than indole. researchgate.net

The pyrrole nitrogen (N-1) is non-basic. The lone pair of electrons on this nitrogen is delocalized as part of the aromatic π-system of the pyrrole ring, and protonation at this site would disrupt the aromaticity, which is energetically unfavorable.

The 1-(2-methylpropyl) substituent at the N-1 position is an electron-donating group. Through inductive effects, this alkyl group can slightly increase the electron density in the ring system. This enhanced electron density may lead to a slight increase in the basicity of the N-7 nitrogen compared to the unsubstituted 7-azaindole, although this effect is likely to be modest.

Nitrogen AtomBasicitySite of ProtonationInfluence of 1-(2-methylpropyl) group
N-1 (Pyrrole)Non-basicDoes not protonateMinimal
N-7 (Pyridine)BasicPrimary site of protonationSlight increase in basicity

Investigation of Reaction Kinetics and Proposed Mechanistic Pathways

Detailed kinetic studies specifically on 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine are not extensively reported in the literature. However, the mechanisms of its reactions can be inferred from studies on the parent 7-azaindole and other N-substituted derivatives.

The mechanism of electrophilic substitution at the C-3 position is believed to follow the classical pathway for electrophilic aromatic substitution. The reaction is initiated by the attack of the electron-rich pyrrole ring on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. The subsequent rapid deprotonation at the C-3 position restores the aromaticity of the pyrrole ring. The kinetics of such reactions are expected to be influenced by the nature of the electrophile and the reaction conditions, such as solvent and temperature.

For C-2 functionalization via deprotometalation, the mechanism involves the initial abstraction of the C-2 proton by a strong base. The rate of this step will depend on the strength of the base and the acidity of the C-2 proton. The subsequent reaction of the resulting carbanion with an electrophile is typically a fast process.

Derivatization and Structural Diversity of 1h Pyrrolo 2,3 B Pyridine, 1 2 Methylpropyl

Functionalization at the Pyrrole (B145914) Ring (C2, C3)

The pyrrole moiety of the 7-azaindole (B17877) nucleus is electron-rich and thus more susceptible to electrophilic attack and metallation compared to the pyridine (B92270) ring. The primary sites for functionalization are the C2 and C3 positions.

Electrophilic and Nucleophilic Substitutions at C3

The C3 position of the 7-azaindole ring system is the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution. chemrxiv.org This reactivity is analogous to that of indole (B1671886) itself. For N-substituted 7-azaindoles, including the 1-(2-methylpropyl) derivative, various electrophiles can be introduced at this position.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts-type acylations. Halogenation, in particular, is a synthetically useful transformation as the resulting 3-halo-7-azaindoles serve as versatile precursors for subsequent cross-coupling reactions. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are frequently used for bromination and iodination, respectively. These reactions typically proceed under mild conditions to afford the 3-substituted products in high yields.

While direct nucleophilic substitution at the C3 position is uncommon due to the electron-rich nature of the pyrrole ring, the introduction of a good leaving group at this position (e.g., a halogen) enables subsequent nucleophilic displacement, although this is more characteristic of transition-metal-catalyzed cross-coupling reactions rather than classical SNAr reactions.

Table 1: Examples of Electrophilic Substitution at C3 of N-Alkyl-7-Azaindoles

Electrophile Reagent Product Type Typical Conditions Reference
N-Iodosuccinimide (NIS) 3-Iodo-1-(2-methylpropyl)-7-azaindole Acetonitrile, room temperature chemrxiv.org
N-Bromosuccinimide (NBS) 3-Bromo-1-(2-methylpropyl)-7-azaindole Dichloromethane, 0 °C to rt chemrxiv.org

C2-Functionalization via Lithiation or Direct C-H Activation

While C3 is the kinetically favored site for electrophilic attack, the C2 position can be selectively functionalized through metallation strategies. The presence of the alkyl group at the N-1 position prevents deprotonation of the N-H bond, facilitating direct deprotonation of the C2-H bond, which is the most acidic carbon proton on the pyrrole ring.

Lithiation: The use of strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) can selectively deprotonate the C2 position of N-alkyl-7-azaindoles. nih.govresearchgate.net The resulting 2-lithio intermediate is a powerful nucleophile that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce diverse substituents at the C2 position.

Direct C-H Activation: In recent years, transition-metal-catalyzed direct C-H activation has emerged as a powerful alternative to pre-metallation strategies. Palladium-catalyzed reactions, for instance, can achieve direct arylation of the C2 position of N-methyl-7-azaindole with various arylboronic acids at room temperature. rsc.orgnih.gov This methodology is applicable to other N-alkyl derivatives and offers a more atom-economical route to 2-aryl-7-azaindoles.

Table 2: C2-Functionalization Strategies for N-Alkyl-7-Azaindoles

Method Reagents Electrophile/Coupling Partner Product Reference
Lithiation n-BuLi or LDA in THF, -78 °C D2O 2-Deuterio-7-azaindole nih.gov
Lithiation s-BuLi in THF, -78 °C I2 2-Iodo-7-azaindole researchgate.net

Functionalization at the Pyridine Ring (C4, C5, C6, C7)

The pyridine ring of the 7-azaindole system is electron-deficient, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack and metallation strategies, particularly when guided by directing groups.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgstackexchange.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. chim.it

For the pyridine ring of 7-azaindole, direct lithiation is challenging due to the electron-deficient nature of the ring and potential for nucleophilic addition of the organolithium reagent. polimi.it Functionalization via DoM typically requires the prior installation of a DMG onto the pyridine ring itself, such as a carboxamide or a methoxy (B1213986) group. The N-1 isobutyl group is generally not considered an effective DMG for functionalizing the distant pyridine ring. However, if a DMG is present at a position like C4 (e.g., a protected amine or amide), lithiation can be directed to the C5 position. Without such a group, selective metalation of the pyridine ring in N-alkyl-7-azaindoles is difficult to achieve and often results in mixtures of products.

Halogenation and Subsequent Coupling Reactions at Pyridine Positions

A more common and reliable strategy for functionalizing the pyridine ring involves halogenation followed by transition-metal-catalyzed cross-coupling reactions. Halogen atoms can be introduced at specific positions (C4, C5, or C6) through multi-step synthetic sequences, often involving N-oxidation of the pyridine nitrogen to modulate the ring's reactivity. nih.govrsc.org

Once a halogen atom (typically Br or I) is installed on the pyridine ring, it serves as a handle for a wide array of cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the halo-azaindole with a boronic acid or ester in the presence of a palladium catalyst, is extensively used to form new carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents. rsc.org Similarly, Buchwald-Hartwig amination can be used to install amine functionalities. This two-step approach provides a robust and versatile method for elaborating the pyridine portion of the 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine scaffold. For example, a 2-iodo-4-chloro-7-azaindole intermediate can undergo chemoselective Suzuki coupling at the more reactive C2-iodo position, followed by a subsequent coupling or amination at the C4-chloro position.

Table 3: Pyridine Ring Functionalization via Halogenation and Cross-Coupling

Position Reaction Sequence Catalyst/Reagents Product Type Reference
C4 1. Halogenation 2. Buchwald-Hartwig Amination 1. e.g., POCl3 2. Pd catalyst, ligand, base, R2NH 4-Amino-7-azaindole derivative rsc.org

Transformations of the 2-methylpropyl Side Chain

The N-1 substituted 2-methylpropyl (isobutyl) group is generally considered to be chemically robust and is often installed to block the reactive N-H site and modulate solubility. Direct, selective chemical transformations of the isobutyl side chain itself, without affecting the core heterocyclic scaffold, are not widely documented in the literature.

Plausible transformations, based on general principles of organic chemistry, could involve radical-mediated reactions. For instance, free-radical halogenation could potentially occur at the tertiary C-H bond of the isobutyl group, although achieving selectivity over reactions with the electron-rich pyrrole ring would be a significant challenge. Photochemical reactions could also potentially engage the side chain, but such transformations are highly substrate-specific. nih.govresearchgate.net

Oxidation and Reduction Reactions

The 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine scaffold can undergo a range of oxidation and reduction reactions, targeting both the pyrrole and pyridine rings, as well as the pyridine nitrogen. These transformations are crucial for introducing new functionalities and modifying the electronic and conformational properties of the core structure.

Oxidation:

One of the notable oxidation reactions of the 7-azaindole system is the conversion to 7-azaisatins (1H-pyrrolo[2,3-b]pyridine-2,3-diones). This transformation can be achieved using various oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), has been shown to be an effective system for the oxidation of 7-azaindoles. The isobutyl group at the N1 position is expected to be stable under these conditions.

Another key oxidation pathway involves the formation of the N-oxide at the pyridine nitrogen (N7). This is a common strategy to activate the pyridine ring for further functionalization. The resulting N-oxide can facilitate nucleophilic substitution reactions at the C4 and C6 positions, which are otherwise less reactive.

Reaction Type Reagents and Conditions Product Type
Oxidation to AzaisatinPyridinium chlorochromate-silica gel (PCC-SiO₂), AlCl₃, dichloroethane1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione
N-Oxide Formationm-Chloroperoxybenzoic acid (m-CPBA) or other peroxy acids1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Reduction:

The reduction of the 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine core can be accomplished through catalytic hydrogenation. This process typically leads to the saturation of the pyridine ring, yielding the corresponding 1-(2-methylpropyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-b]pyridine. The specific outcome of the hydrogenation can be influenced by the choice of catalyst, pressure, and temperature. For instance, complete saturation of the heterocyclic system can be achieved under more forcing conditions. The resulting 7-azaindoline derivatives are valuable intermediates in asymmetric synthesis, where the saturated ring can adopt defined conformations.

Reaction Type Reagents and Conditions Product Type
Catalytic HydrogenationH₂, Pd/C or PtO₂, various solvents and pressures1-(2-methylpropyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline derivative)

Introduction of Additional Functionalities

The functionalization of the 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine core is a cornerstone for creating structural diversity. A multitude of reactions allow for the regioselective introduction of various substituents onto both the pyrrole and pyridine rings.

Halogenation:

Electrophilic halogenation of 1-alkyl-7-azaindoles predominantly occurs at the C3 position of the electron-rich pyrrole ring. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed for this purpose. The resulting 3-halo-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridines are versatile intermediates for subsequent cross-coupling reactions.

Lithiation and Subsequent Electrophilic Quench:

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of the 7-azaindole nucleus. The N1-isobutyl group can influence the site of lithiation. Deprotonation can be directed to the C2 position of the pyrrole ring or positions on the pyridine ring, depending on the reaction conditions and the presence of other directing groups. The resulting lithiated species can be quenched with a wide range of electrophiles, including aldehydes, ketones, alkyl halides, and silyl chlorides, to introduce new functional groups.

Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of halogenated 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridines. These reactions enable the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, significantly expanding the accessible chemical space.

Suzuki Coupling: Reaction of a bromo- or iodo-substituted 1-(2-methylpropyl)-7-azaindole with boronic acids or esters introduces aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated derivatives, which can be further elaborated.

Heck Coupling: Reaction with alkenes allows for the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing primary or secondary amines at various positions on the 7-azaindole core.

Functionalization Reaction Position Reagents and Conditions Introduced Functionality
HalogenationC3NBS, NCS, or NIS in an appropriate solventBromo, Chloro, or Iodo
Lithiation/Electrophilic QuenchC2, C4, C6n-BuLi or LDA, followed by an electrophile (E+)Various functional groups (e.g., -CHO, -CR₂OH, -Alkyl, -SiR₃)
Suzuki CouplingC3, C4, C5, C6Aryl/vinyl boronic acid, Pd catalyst, baseAryl or Vinyl
Sonogashira CouplingC3, C4, C5, C6Terminal alkyne, Pd/Cu catalyst, baseAlkynyl
Heck CouplingC3, C4, C5, C6Alkene, Pd catalyst, baseAlkenyl
Buchwald-Hartwig AminationC4, C5, C6Amine, Pd catalyst, baseAmino

Synthesis of Polycyclic Aromatic Hydrocarbons and Extended π-Systems Incorporating the Core

The 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine nucleus can serve as a building block for the construction of larger, conjugated systems, including polycyclic aromatic hydrocarbons (PAHs) and extended π-systems. These larger structures are of interest for their potential applications in materials science and medicinal chemistry.

One common strategy involves the introduction of reactive handles onto the 7-azaindole core, which can then participate in annulation reactions. For instance, a vinyl group can be introduced at the C3 position via a Heck coupling or from a C3-aldehyde through a Wittig reaction. This vinyl derivative can then act as a diene or dienophile in a Diels-Alder reaction to construct a new six-membered ring.

Alternatively, di-halogenated derivatives of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine can undergo intramolecular or intermolecular cross-coupling reactions to form fused ring systems. For example, a palladium-catalyzed [3+3] annulation of a di-bromo derivative with a bis-boronic ester of another aromatic system can lead to the formation of complex PAHs.

Furthermore, the synthesis of extended π-systems can be achieved by linking multiple 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine units through cross-coupling reactions, forming oligomeric or polymeric structures with interesting electronic and photophysical properties.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of 1H-pyrrolo[2,3-b]pyridine is an area of growing interest, driven by the demand for enantiomerically pure compounds in drug discovery. While the 1-(2-methylpropyl) group itself is achiral, chirality can be introduced at various positions on the heterocyclic core or on substituents attached to it.

One approach involves the use of chiral auxiliaries . A chiral auxiliary can be attached to a functional group on the 7-azaindole core to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric catalysis offers a more efficient route to chiral derivatives. This can involve:

Asymmetric Hydrogenation: The reduction of a suitably substituted, prochiral 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine derivative using a chiral catalyst can lead to the formation of a chiral center with high enantioselectivity.

Chiral Lewis Acid Catalysis: Chiral Lewis acids can be used to catalyze reactions such as Friedel-Crafts alkylations or Michael additions onto the 7-azaindole core, resulting in the enantioselective formation of new stereocenters.

Organocatalysis: Chiral organic molecules can catalyze a variety of asymmetric transformations on 7-azaindole derivatives. For example, chiral phosphines have been used in asymmetric aza-Morita–Baylis–Hillman reactions of indole-derived imines, a strategy that could potentially be adapted to the 7-azaindole system. acs.org

Recent studies have also highlighted the use of the 7-azaindoline scaffold, the reduced form of 7-azaindole, as a directing group in catalytic asymmetric reactions. The bidentate coordination of the 7-azaindoline amide to a metal catalyst can create a chiral environment that allows for highly stereoselective transformations at the α-position of the amide. mdpi.com This suggests that reduction of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine to the corresponding 7-azaindoline, followed by acylation and subsequent asymmetric functionalization, could be a viable strategy for producing chiral derivatives.

Stereoselective Method Description Potential Application
Chiral AuxiliariesTemporary attachment of a chiral group to direct a stereoselective reaction.Diastereoselective alkylation or acylation.
Asymmetric HydrogenationUse of a chiral metal catalyst to enantioselectively reduce a double bond.Creation of chiral centers in substituents or a partially saturated ring.
Chiral Lewis Acid CatalysisA chiral Lewis acid activates a substrate for enantioselective attack by a nucleophile.Enantioselective Friedel-Crafts or Michael additions.
OrganocatalysisUse of small chiral organic molecules as catalysts.Asymmetric Mannich, aldol, or Michael reactions.
Directing Group StrategyUsing the 7-azaindoline core to direct asymmetric transformations. mdpi.comEnantioselective functionalization of side chains attached to the core.

Theoretical and Computational Chemistry Studies of 1h Pyrrolo 2,3 B Pyridine, 1 2 Methylpropyl

Electronic Structure Calculations

Theoretical investigations into the electronic structure of 7-azaindole (B17877) provide fundamental insights into its stability, reactivity, and spectroscopic properties. These calculations are typically performed using methods rooted in quantum mechanics, such as Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For the parent compound, 7-azaindole, DFT calculations have been used to determine these energies. These values serve as a benchmark for understanding the electronic properties of its derivatives. The introduction of an alkyl group, such as 2-methylpropyl, at the N1 position is expected to have a modest electron-donating effect, which would slightly raise the HOMO energy level and minimally affect the LUMO, likely resulting in a slightly smaller HOMO-LUMO gap compared to the parent compound.

Table 1: Calculated Frontier Molecular Orbital Energies for 7-Azaindole researchgate.net
Molecular OrbitalEnergy (eV)
HOMO-5.73
LUMO-0.59
HOMO-LUMO Gap5.14

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map is a computational tool that visualizes this charge distribution on the molecule's electron density surface. avogadro.cc Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For the 1H-Pyrrolo[2,3-b]pyridine scaffold, the ESP map would show a significant negative potential around the nitrogen atom of the pyridine (B92270) ring (N7) due to its high electronegativity and lone pair of electrons. The hydrogen atom attached to the pyrrole (B145914) nitrogen (N1-H) would exhibit a positive potential, highlighting its acidic character. Understanding this charge landscape is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems.

Quantum Chemical Predictions of Spectroscopic Signatures for Mechanistic Interpretation

Quantum chemical calculations are powerful tools for predicting and interpreting various types of molecular spectra, including vibrational (infrared) and electronic (UV-Visible) spectra. mdpi.comnih.gov By simulating these spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and behavior. ubc.canih.gov

For 7-azaindole, computational studies have successfully predicted its UV absorption spectrum, helping to assign the observed electronic transitions. mdpi.com Similarly, theoretical calculations of vibrational frequencies have been used to interpret IR spectra, particularly the N-H stretching frequency, which is sensitive to hydrogen bonding and the molecule's environment. acs.org These predictive capabilities are invaluable for characterizing new derivatives like 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-, and for understanding how structural modifications influence spectroscopic properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, scientists can identify the most likely pathway from reactants to products. This involves locating and characterizing critical points, including energy minima (reactants, intermediates, and products) and saddle points, known as transition states. rsc.org

A significant area of research for 7-azaindole has been the modeling of excited-state proton transfer reactions, which are relevant to its use as a fluorescent probe and as a model for DNA base pairs. aip.orgacs.org Computational studies have characterized the transition states for these proton transfer processes, both in the 7-azaindole dimer and in complexes with solvent molecules like water. researchgate.net These models provide detailed insights into the reaction barriers and the synchronicity of bond-breaking and bond-forming events, which are difficult to observe experimentally.

Conformational Analysis and Molecular Dynamics Simulations

The 1-(2-methylpropyl) group introduces conformational flexibility to the otherwise rigid 1H-Pyrrolo[2,3-b]pyridine core. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. aip.org By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvent or a biological receptor. nih.govacs.org For derivatives of 7-azaindole, MD simulations have been employed to understand their binding stability with protein targets, revealing key interactions and the dynamic nature of the binding process. nih.gov

Prediction of Reactivity Descriptors (e.g., Fukui functions, bond dissociation energies)

Beyond FMO theory, other quantum chemical descriptors can provide more nuanced predictions of reactivity. Fukui functions, for example, indicate the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attack. For the 1H-Pyrrolo[2,3-b]pyridine ring system, electrophilic substitution is known to occur predominantly at the 3-position of the pyrrole ring, a reactivity pattern that can be rationalized by such theoretical descriptors. rsc.org

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can help predict the thermal stability of a molecule and identify the weakest bonds that are most likely to break during a reaction. For 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-, the BDE of the N-C bond connecting the isobutyl group to the pyrrole ring would be of interest for understanding its stability under various conditions.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the reactivity of a solute molecule. These effects are broadly categorized into non-specific interactions (such as those arising from the solvent's dielectric constant) and specific interactions (like hydrogen bonding). For 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-, both types of interactions are expected to play a crucial role in modulating its chemical behavior.

Theoretical studies on the parent 7-azaindole have demonstrated that solvent polarity affects its electronic properties. nih.govacs.orgacs.org The introduction of a solvent is known to alter the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.

Detailed Research Findings from Analogous Systems:

Computational studies on 7-azaindole in various solvents have provided valuable insights. For instance, quantum mechanical calculations have been employed to study the excited-state tautomerization of 7-azaindole in methanol. nih.govacs.orgacs.org These studies have highlighted the critical role of the solvent in mediating proton transfer reactions, a key aspect of its reactivity. nih.govacs.orgacs.org The solvent can actively participate in the reaction mechanism, for example, by forming hydrogen-bonded complexes that facilitate the transfer of protons.

For 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-, while the N1-proton is replaced by the 2-methylpropyl group, the pyridine nitrogen (N7) remains a site for potential hydrogen bonding with protic solvents. This interaction can influence the electron density distribution across the bicyclic ring system. In polar aprotic solvents, dipole-dipole interactions will be the predominant non-specific interaction influencing the electronic properties.

The following table illustrates the hypothetical effect of different solvents on key electronic properties of 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-, based on general principles and data from related compounds. The values are illustrative and intended to show expected trends.

SolventDielectric Constant (ε)Expected Dipole Moment (Debye)Expected HOMO Energy (eV)Expected LUMO Energy (eV)Expected HOMO-LUMO Gap (eV)
Gas Phase1LowerHigherHigherLarger
n-Hexane1.88
Dichloromethane8.93↓↓↓↓
Methanol32.7↑↑↓↓↓↓↓↓↓↓
Water80.1HighestLowestLowestSmaller

This table is interactive. Users can sort the data by clicking on the column headers.

The reactivity of 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- is also expected to be solvent-dependent. Electrophilic aromatic substitution is a common reaction for this class of compounds, and the solvent can influence the reaction rate and regioselectivity. rsc.org Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. For instance, in a reaction involving an electrophilic attack, a polar solvent can better solvate the developing positive charge in the transition state, thereby lowering the activation energy.

Applications of 1h Pyrrolo 2,3 B Pyridine, 1 2 Methylpropyl As a Chemical Building Block Excluding Biological/clinical

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The 7-azaindole (B17877) framework is recognized for its utility in coordination chemistry and catalysis, primarily due to the presence of two nitrogen atoms—one in the pyrrole (B145914) ring and one in the pyridine (B92270) ring—which can coordinate to metal centers. nih.gov The introduction of a 1-(2-methylpropyl) group can influence the steric and electronic properties of the resulting ligand, thereby modulating the behavior of the corresponding metal complexes.

Coordination Chemistry and Ligand Design Principles

The coordination chemistry of 7-azaindole derivatives is rich, with the pyridine nitrogen being the primary site of coordination to metal centers. The pyrrole nitrogen can also participate in bonding, leading to various coordination modes. The design of ligands based on the 7-azaindole scaffold often focuses on tuning the electronic properties and steric hindrance around the metal center to control the catalytic activity and selectivity. The 1-(2-methylpropyl) group, being a bulky alkyl substituent, would be expected to introduce significant steric hindrance, which could be exploited in ligand design to create specific catalytic pockets.

Catalytic Activity in Organic Transformations (e.g., Cross-Coupling, Asymmetric Synthesis)

Derivatives of 7-azaindole have been employed in various catalytic organic transformations. The parent scaffold is often synthesized via metal-catalyzed reactions, such as those involving rhodium(III) catalysts for the coupling of 2-aminopyridine (B139424) and alkyne substrates. nih.govrsc.org Furthermore, the 7-azaindole core can be functionalized using palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Heck reactions, to introduce a variety of substituents. nih.govmdpi.comatlanchimpharma.com

Precursor in Materials Science and Polymer Chemistry

The unique photophysical properties of the 7-azaindole scaffold, including its ability to form hydrogen-bonded dimers with distinct excited-state dynamics, make it an attractive building block for functional materials. beilstein-journals.org N-substitution can be used to tune these properties and to enhance solubility and processability for incorporation into materials and polymers.

Incorporation into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Although direct evidence for the use of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine in optoelectronic materials is not found in the reviewed literature, the general class of 7-azaindole derivatives holds promise in this area. rsc.org The ability to form ordered supramolecular structures through hydrogen bonding is a desirable characteristic for charge transport in organic semiconductors. nih.gov The isobutyl group could be utilized to control the solid-state packing and morphology of thin films, which are critical parameters for the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Building Block for Functional Polymers and Supramolecular Assemblies

The 7-azaindole moiety is a valuable component for creating functional polymers and supramolecular assemblies due to its rigid, planar structure and hydrogen-bonding capabilities. nih.gov The synthesis of functional polymers often involves the incorporation of specific monomers that impart desired properties such as metal chelation or flame retardancy. mdpi.com While the Kabachnik-Fields reaction is a common method for synthesizing such polymers, the direct incorporation of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine into a polymer backbone or as a pendant group would likely proceed through other polymerization techniques. The isobutyl group would enhance the solubility of the resulting polymer in organic solvents, facilitating its processing.

Future Directions and Emerging Research Avenues for 1h Pyrrolo 2,3 B Pyridine, 1 2 Methylpropyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 7-azaindole (B17877) core has traditionally relied on classic methods like the Fischer or Madelung indole (B1671886) syntheses, which often require harsh conditions and have a limited substrate scope. researchgate.net Future research must pivot towards more efficient, sustainable, and versatile synthetic strategies specifically adaptable for N-substituted derivatives like 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine.

Key areas for development include:

Green Chemistry Approaches: Emphasis should be placed on methodologies that minimize waste and energy consumption. This includes catalyst- and solvent-free reactions, such as microwave-assisted synthesis, which can dramatically accelerate reaction times. researchgate.net The use of water as a reaction medium, facilitated by catalysts like silver, represents another sustainable frontier for intramolecular cyclizations to form the azaindole ring. organic-chemistry.org

Advanced Catalytic Systems: Modern metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki reactions, have become powerful tools for constructing and functionalizing the azaindole nucleus. nih.gov Future work should explore novel one-pot processes that combine copper-free Sonogashira alkynylation with a base-mediated indolization, starting from readily available N-alkylated o-chloroarylamines. organic-chemistry.org

Domino and One-Pot Reactions: The development of domino reaction sequences, where multiple bonds are formed in a single operation, offers significant gains in efficiency. A notable future direction is the selective synthesis of 7-azaindoles from simple starting materials like 2-fluoro-3-methylpyridine (B30981) and aldehydes, where the reaction outcome can be controlled by the choice of alkali-amide base. rsc.org

Table 1: Comparison of Synthetic Methodologies for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Methodology Traditional Approaches (e.g., Fischer, Madelung) Emerging & Future Directions
Conditions Often require high temperatures, strong acids/bases. researchgate.net Mild conditions, often room temperature or microwave-assisted. researchgate.netorganic-chemistry.org
Sustainability High energy consumption, use of hazardous reagents. Reduced energy use, catalyst- and solvent-free options, use of green solvents like water. researchgate.netorganic-chemistry.org
Efficiency Multi-step, often with moderate yields. One-pot, domino, and multicomponent reactions for higher step- and atom-economy. rsc.orgscielo.org.mx

| Versatility | Limited scope for substitution patterns. | Broad applicability through metal-catalyzed cross-couplings and C-H activation. nih.gov |

Exploration of Unconventional Reactivity and Transformations

Beyond synthesis, the future utility of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine lies in discovering novel ways to functionalize its core structure. While classic electrophilic substitutions are known to occur predominantly at the 3-position rsc.org, emerging research avenues focus on accessing other positions and reaction types.

Site-Selective C-H Functionalization: Direct C-H activation is a paramount goal in modern organic synthesis for its atom economy. Future research should focus on developing metal-catalyzed methods, for instance with rhodium(III), to selectively functionalize the C-H bonds of the pyridine (B92270) and pyrrole (B145914) rings. nih.gov Drawing inspiration from indole chemistry, copper-mediated C4–H sulfonylation could be explored as a strategy to install functional groups at a traditionally less reactive position. acs.org

N-Oxide Chemistry: The functionalization of the electron-deficient pyridine ring can be achieved via its N-oxide derivative. researchgate.net This intermediate opens up pathways for regioselective substitutions that are otherwise difficult to achieve, providing a powerful tool for creating novel analogues.

Cycloaddition Reactions: Employing the 7-azaindole scaffold as a building block in cycloaddition reactions is an underexplored area. Future studies could investigate its participation in [4+2] cycloadditions to rapidly construct complex, polycyclic molecular architectures. beilstein-journals.org

Advanced In Silico Approaches for Reactivity Prediction and Rational Design

Computational chemistry is transitioning from a tool for analyzing biological activity to a predictive powerhouse for chemical synthesis. For 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine, advanced in silico methods can guide the development of new reactions and derivatives.

Machine Learning for Reactivity Prediction: A significant future direction is the application of machine learning (ML) to predict chemical reactivity. ethz.ch ML models, particularly random forest algorithms, have shown success in predicting the regioselectivity of radical C-H functionalization on other heterocycles. researchgate.netnih.gov Such models could be trained to predict the most likely site of reaction on the 1-(2-methylpropyl)-7-azaindole core under various conditions, saving significant experimental time and resources. ML can also assist in predicting optimal reaction conditions, though this requires high-quality, curated datasets. acs.org

Quantum Mechanics-Informed Design: Combining ML models with quantum chemical descriptors can enhance predictive accuracy, especially when experimental data is limited. ethz.ch Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and transition states, providing fundamental insights that inform the rational design of new catalysts and reaction pathways.

Virtual Library Generation: In silico tools can be used to design virtual libraries of derivatives for subsequent synthesis. By predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties alongside reactivity, researchers can prioritize the synthesis of compounds with the highest potential for desired applications, such as drug discovery.

Table 2: Application of In Silico Methods to 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine Research

In Silico Approach Current Application (General 7-Azaindoles) Future Direction (Specific Compound)
Molecular Docking / QSAR Prediction of biological activity against targets like kinases. nih.gov Rational design of novel inhibitors based on the isobutyl-substituted scaffold.
Density Functional Theory (DFT) Elucidation of reaction mechanisms (e.g., metal catalysis). Predicting transition state energies for novel, unconventional transformations.

| Machine Learning (ML) | Not widely applied. | Predicting site-selectivity of C-H functionalization; optimizing reaction conditions. researchgate.netnih.gov |

Synthesis of Highly Functionalized and Structurally Diverse Derivatives

The 7-azaindole core is a versatile template for building structurally complex molecules with a wide range of biological activities, including inhibitors of kinases like PI3K and JAK3, as well as phosphodiesterase 4B (PDE4B). nih.govnih.govnih.gov The isobutyl group of 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine provides a specific lipophilic and steric profile that can be leveraged in drug design. Future research should focus on systematically exploring the chemical space around this core.

This involves creating libraries of compounds with diverse functional groups at every accessible position on the bicyclic ring system (C2, C3, C4, C5, and C6). By combining the novel synthetic methodologies outlined in section 7.1, a multitude of derivatives can be generated to probe structure-activity relationships (SAR) for various biological targets or material properties. For example, hybrid molecules combining the 7-azaindole core with other pharmacophores, such as 1,2,3-triazoles, have shown promise as anticancer agents. rsc.org

Integration into Multicomponent Reaction Sequences and Combinatorial Chemistry Platforms

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are ideal for generating molecular diversity. beilstein-journals.orgacs.org The 7-azaindole framework is well-suited for use in such reactions.

The key future direction is to employ 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine as a foundational building block in MCR-based synthetic strategies. This approach facilitates Diversity-Oriented Synthesis (DOS), enabling the rapid construction of large libraries of complex and structurally unique molecules. acs.org For instance, isocyanide-based MCRs could be used to build intricate polycyclic systems fused to the 7-azaindole core. beilstein-journals.org Such libraries are invaluable for high-throughput screening in drug discovery and materials science, significantly accelerating the identification of new lead compounds. One-pot, three-component syntheses have already been successfully used to create highly substituted and fused 7-azaindole systems. scielo.org.mxacs.org

Potential for Photocatalytic or Electrochemical Transformations

Photocatalysis and electrochemistry represent two of the most rapidly advancing fields in sustainable organic synthesis. These methods use light or electricity, respectively, to drive chemical reactions, often under exceptionally mild conditions and without the need for stoichiometric chemical oxidants or reductants.

Photocatalysis: The 7-azaindole chromophore is known to possess interesting photophysical properties, including UV absorption and fluorescence, which makes it an excellent candidate for photochemical transformations. acs.orgaip.org Future research should explore visible-light-mediated reactions, such as C-H functionalizations, cross-couplings, and cycloadditions. These methods could provide novel and highly selective pathways to functionalized derivatives that are inaccessible through traditional thermal chemistry.

Electrosynthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction. The 1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine core could be subjected to electrochemical C-H activation or coupling reactions. This approach aligns with the principles of green chemistry and could unlock unique reactivity patterns by precisely controlling the electrochemical potential. The development of synthetic methods using photocatalysis and electrocatalysis for azaindole functionalization is an important and emerging area. researchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1H-Pyrrolo[2,3-b]pyridine derivatives, and how are reaction conditions optimized?

  • The synthesis often involves nucleophilic substitution, Suzuki coupling, or cyclization reactions. For example, NaN₃ and mild acid at 110°C were used for azide incorporation into the pyrrolopyridine scaffold, followed by purification via column chromatography . Optimization includes adjusting temperature (e.g., 0°C to room temperature for nitration) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) . Solvent choice (THF, dioxane) and reaction time (e.g., 6 hours for azide formation) are critical for yield improvement.

Q. Which analytical techniques are essential for characterizing 1H-Pyrrolo[2,3-b]pyridine derivatives?

  • 1H NMR confirms regioselectivity and substituent positions via coupling constants (e.g., 3,4-dichloro derivatives show distinct aromatic proton splitting) . HRMS validates molecular weight accuracy (e.g., matching experimental and calculated values for 3-cyano-4-azido derivatives) . X-ray crystallography or HPLC purity analysis may supplement structural verification, though not explicitly cited in the evidence.

Q. How are intermediates like 1-(2-methylpropyl) groups introduced into the pyrrolopyridine core?

  • Alkylation with 2-methylpropyl halides under basic conditions (e.g., NaH in THF) is typical. Protecting groups (e.g., tert-butyldimethylsilyl) may stabilize reactive positions during functionalization . Post-synthetic modifications, such as deprotection or oxidation, ensure final product integrity.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in synthetic yield data for 1H-Pyrrolo[2,3-b]pyridine derivatives?

  • Discrepancies arise from varying reaction scales, solvent purity, or catalyst activity. Systematic DOE (Design of Experiments) approaches can identify critical parameters. For example, optimizing Pd catalyst loading (e.g., 2.6 µmol in Buchwald-Hartwig amination) improved yields from 70% to 88% in compound 45 synthesis . Parallel screening of bases (K₂CO₃ vs. Cs₂CO₃) and temperature gradients (105°C vs. reflux) further refine reproducibility .

Q. How do structural modifications of 1H-Pyrrolo[2,3-b]pyridine derivatives enhance FGFR inhibitory activity?

  • Substituents at the 3- and 5-positions significantly impact potency. For instance, compound 4h (FGFR1 IC₅₀ = 7 nM) features a nitro group at C3 and a hydrophobic C5 substituent, improving kinase domain binding . Computational docking studies guide modifications to avoid steric clashes with ATP-binding pockets. Bioisosteric replacement (e.g., -CF₃ for -NO₂) balances potency and metabolic stability .

Q. What methodologies assess the pharmacokinetic (PK) and toxicity profiles of pyrrolopyridine-based therapeutics?

  • In vitro assays : Microsomal stability tests (human liver microsomes) and CYP450 inhibition screens predict metabolic liabilities. In vivo models : Rodent PK studies measure bioavailability and half-life. Toxicity gaps (e.g., reproductive or organ-specific risks) are noted in , necessitating extended OECD guideline-compliant studies (e.g., Ames test, micronucleus assay) .

Q. How are pyrrolopyridine derivatives tailored for selective kinase inhibition (e.g., FGFR vs. VEGFR)?

  • Selectivity is achieved via hinge-binding motif optimization. FGFR inhibitors prioritize interactions with Ala564 and Glu562 residues, while bulkier groups (e.g., 3,4-dimethoxyphenyl in Scheme 5) reduce off-target binding to VEGFR . Kinome-wide profiling (e.g., using KINOMEscan) validates specificity, as seen in compound 4h ’s 100-fold selectivity for FGFR1 over FGFR4 .

Data-Driven Research Challenges

Q. How can researchers address the lack of toxicological data for 1H-Pyrrolo[2,3-b]pyridine derivatives?

  • Collaborative efforts with contract research organizations (CROs) can fill data gaps via:

  • Acute toxicity studies : Single-dose rodent models (OECD 423).
  • Genotoxicity assays : Comet assay or γH2AX foci detection for DNA damage .
  • Cardiotoxicity screening : hERG channel inhibition assays.

Q. What computational tools predict the bioactivity of novel pyrrolopyridine analogs?

  • QSAR models : Train on datasets (e.g., FGFR IC₅₀ values from ) to correlate substituent properties (logP, polar surface area) with activity.
  • Molecular dynamics simulations : Probe binding stability in FGFR1’s ATP pocket (PDB: 3RH7). Free energy perturbation (FEP) calculations quantify ΔΔG for substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.